The synthesis of 1,4-dihydropyridines is commonly achieved through the Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium source. Modifications to the Hantzsch reaction, such as the use of different catalysts and reaction conditions, allow for the synthesis of a wide variety of DHP derivatives with diverse substituents. [, , , , , ]
Molecular Structure Analysis
The dihydropyridine ring: The conformation of the dihydropyridine ring, which can exist in different boat or planar forms, can impact the molecule's ability to interact with biological targets. [, ]
The 4-aryl substituent: The type and position of substituents on the aryl ring at the 4-position of the dihydropyridine ring are crucial for determining the compound's pharmacological activity. For example, a nitro group at the ortho or meta position often enhances activity compared to a para-nitro group. [, ]
The 3- and 5-ester substituents: The nature of the ester groups at positions 3 and 5 also plays a vital role in defining the compound's potency and selectivity for different calcium channel subtypes. [, , , ]
Chemical Reactions Analysis
Oxidation: DHPs can be readily oxidized to their corresponding pyridine derivatives. []
Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine ring. []
Hydrolysis: Ester groups in the DHP structure can be hydrolyzed to their corresponding carboxylic acids. [, ]
Mechanism of Action
DHPs primarily exert their biological effects by acting as calcium channel blockers. They bind to L-type voltage-gated calcium channels, particularly in vascular smooth muscle and cardiac muscle, preventing calcium influx and leading to vasodilation and a decrease in cardiac contractility. This mechanism underlies their therapeutic use in treating hypertension, angina, and certain types of arrhythmias. [, , , , , , , , , , ]
Applications
Antihypertensive agents: DHPs are commonly used to treat hypertension due to their vasodilatory effects. [, , , , , ]
Anticonvulsants: Some DHP derivatives have shown potential as anticonvulsant agents, although their mechanism of action in this regard may involve targets beyond calcium channels. [, , ]
Molecular probes: Chiral DHPs can be used as molecular probes to investigate the structure and function of L-type calcium channels. []
Related Compounds
Compound Description: Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. Nifedipine is frequently used as a reference compound for comparing the potency and efficacy of newly synthesized calcium antagonists. [, , ]
Compound Description: Nitrendipine, similar to nifedipine, belongs to the dihydropyridine class of calcium channel blockers and is recognized for its potent and long-lasting antihypertensive activity. [] It exhibits high affinity for the dihydropyridine binding site on L-type calcium channels, leading to a reduction in intracellular calcium levels and subsequent vasodilation.
Relevance: Nitrendipine, alongside nifedipine, serves as a reference compound for evaluating the calcium channel blocking activity of new dihydropyridine derivatives, including dimethyl 1-(4-chlorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] Comparing the pharmacological profiles of these compounds contributes to a deeper understanding of the structural features that influence their potency and duration of action.
Compound Description: Nicardipine is another dihydropyridine calcium channel blocker known for its effectiveness in treating hypertension. [, , ] It acts primarily on vascular smooth muscle cells, causing vasodilation and reducing peripheral resistance, thereby lowering blood pressure.
Relevance: Nicardipine, along with other dihydropyridine calcium channel blockers like nifedipine, provides a basis for comparison when evaluating the pharmacological properties of novel dihydropyridine derivatives like dimethyl 1-(4-chlorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , , ] These comparisons help to elucidate structure-activity relationships and guide the development of more effective calcium antagonists.
Compound Description: Nimodipine, another prominent member of the dihydropyridine family, is recognized for its selective action on cerebral blood vessels. [, ] It effectively reduces cerebral vasospasm and improves blood flow to the brain, making it a valuable therapeutic agent for conditions like subarachnoid hemorrhage.
Relevance: Nimodipine is often used as a benchmark compound when investigating the calcium channel antagonist activity of newly synthesized dihydropyridine derivatives. [, ] By comparing the pharmacological profiles of the target compound with nimodipine, researchers gain insights into its potential therapeutic applications, particularly in conditions involving cerebral vasospasm.
Compound Description: This compound represents an optically active analogue of dihydropyridine calcium channel blockers, specifically designed and synthesized to investigate the impact of stereochemistry on pharmacological activity. [, ] Studies focusing on this compound and its enantiomer revealed that the (4S)-(+)-enantiomer exhibited significantly greater antihypertensive effects and binding affinity for L-type calcium channels compared to the (4R)-(-)-enantiomer. []
Compound Description: (S)-(+)-Manidipine represents the pharmacologically active enantiomer of the racemic drug manidipine, a calcium channel blocker used in the treatment of hypertension. [] It exhibits a higher binding affinity for L-type calcium channels and demonstrates more potent antihypertensive effects compared to its (R)-(-)-enantiomer. []
Compound Description: MN9202 is another notable dihydropyridine derivative investigated for its protective effects against cerebral ischemia and shock induced by intestinal ischemia-reperfusion injury. [, , ] Studies have shown that MN9202 can improve survival rates, reduce edema, and inhibit lipid peroxidation in animal models of these conditions, suggesting potential therapeutic benefits. [, , ]
Compound Description: TC-81, a dihydropyridine derivative structurally similar to nifedipine, exhibits potent and long-lasting antihypertensive effects. [, , ] Studies have shown that TC-81 effectively lowers blood pressure in various animal models of hypertension, with a longer duration of action compared to nifedipine. [, ]
Compound Description: NKY-722 is a water-soluble dihydropyridine calcium channel blocker recognized for its slow onset and long-lasting antihypertensive activity. [, , ] Research suggests that NKY-722 effectively lowers blood pressure by inhibiting both endothelium-dependent and endothelium-independent contractions in blood vessels. [, ]
Compound Description: KW-3049, also known as benidipine hydrochloride, is a long-acting calcium channel blocker commonly used in the treatment of hypertension. [, ] It effectively lowers blood pressure and has been shown to inhibit cardiac hypertrophy in animal models. [] KW-3049 is metabolized in the liver and has a relatively long half-life, allowing for once-daily dosing.
Compound Description: FRC-8411 represents another example of a dihydropyridine derivative designed and synthesized to investigate its calcium channel antagonist and antihypertensive properties. [, ] Studies demonstrated that FRC-8411 effectively lowers blood pressure in animal models of hypertension, exhibiting a gradual onset and long duration of action. []
Compound Description: FRC-8653, a dihydropyridine derivative, has been studied for its calcium channel antagonist and vasodilatory effects. [] It inhibits calcium influx through voltage-dependent calcium channels, leading to vasorelaxation. Studies have shown that FRC-8653 exhibits a slower onset but longer duration of action compared to other dihydropyridine calcium channel blockers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.